
Phenylcarbamic acid--3,3-dichloro-2,2,3-trifluoropropan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylcarbamic acid–3,3-dichloro-2,2,3-trifluoropropan-1-ol (1/1) is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of phenylcarbamic acid and a trifluoropropanol moiety, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenylcarbamic acid–3,3-dichloro-2,2,3-trifluoropropan-1-ol typically involves the reaction of phenylcarbamic acid with 3,3-dichloro-2,2,3-trifluoropropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenyl isocyanate and 3,3-dichloro-2,2,3-trifluoropropanol, which react to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylcarbamic acid–3,3-dichloro-2,2,3-trifluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Phenylcarbamic acid–3,3-dichloro-2,2,3-trifluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenylcarbamic acid–3,3-dichloro-2,2,3-trifluoropropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylcarbamic acid: Shares the phenylcarbamic acid moiety but lacks the trifluoropropanol group.
3,3-Dichloro-2,2,3-trifluoropropanol: Contains the trifluoropropanol group but not the phenylcarbamic acid moiety.
Eigenschaften
CAS-Nummer |
66185-64-6 |
|---|---|
Molekularformel |
C10H10Cl2F3NO3 |
Molekulargewicht |
320.09 g/mol |
IUPAC-Name |
3,3-dichloro-2,2,3-trifluoropropan-1-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C3H3Cl2F3O/c9-7(10)8-6-4-2-1-3-5-6;4-3(5,8)2(6,7)1-9/h1-5,8H,(H,9,10);9H,1H2 |
InChI-Schlüssel |
CBFVXYXNHJALNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)O.C(C(C(F)(Cl)Cl)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile](/img/structure/B14468014.png)

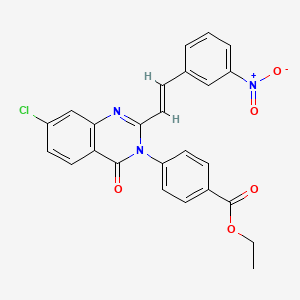

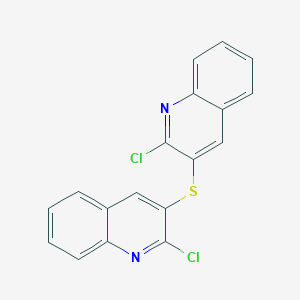
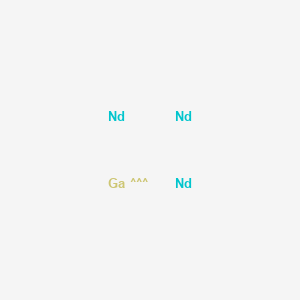

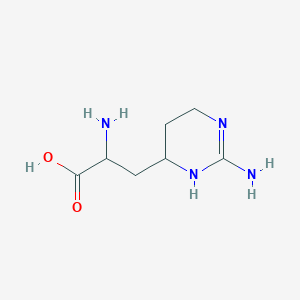

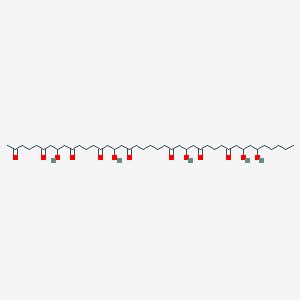
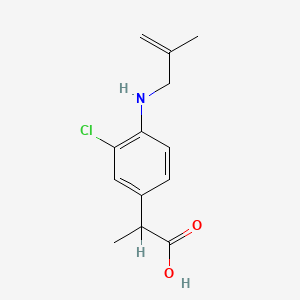
![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)
![(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane](/img/structure/B14468089.png)
![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)
